2-(1,4-dioxepan-6-yl)acetic acid chemical structure and properties
2-(1,4-dioxepan-6-yl)acetic acid chemical structure and properties
This is an in-depth technical guide on 2-(1,4-dioxepan-6-yl)acetic acid , a specialized heterocyclic building block used in modern drug discovery.[1][2]
Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
2-(1,4-Dioxepan-6-yl)acetic acid (CAS: 1628175-87-0) is a seven-membered heterocyclic carboxylic acid increasingly utilized as a scaffold in medicinal chemistry.[1][2] Unlike its six-membered analog (1,4-dioxane), the 1,4-dioxepane ring offers unique conformational flexibility and spatial projection, making it a valuable bioisostere for cycloheptyl or piperidinyl groups.[1][2] It is primarily employed as a polar, non-aromatic linker or core pharmacophore in the development of inhibitors for targets such as Bcl-2 (anti-apoptotic proteins) and PDE4 (phosphodiesterase 4).[2]
This guide details the physicochemical profile, validated synthetic pathways, and experimental protocols for researchers integrating this moiety into small-molecule libraries.
Chemical Structure & Physicochemical Properties[3][4][5][6]
Structural Analysis
The compound features a 1,4-dioxepane ring—a seven-membered cycle containing two oxygen atoms at positions 1 and 4.[1][2] The acetic acid side chain is attached at position 6, the central carbon of the three-carbon bridge.
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Conformation: The 1,4-dioxepane ring exists in a dynamic equilibrium, predominantly adopting a twist-chair conformation. This flexibility allows the C6-substituent to adopt pseudo-equatorial or pseudo-axial orientations, facilitating induced-fit binding in protein pockets.[1][2]
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Electronic Profile: The two ether oxygens increase the polarity (lowering LogP) and hydrogen bond accepting capability (HBA = 2 for ring, +1 for acid) compared to carbocyclic analogs.
Key Properties Table[1][2]
| Property | Value / Description | Source/Prediction |
| IUPAC Name | 2-(1,4-Dioxepan-6-yl)acetic acid | Standard |
| CAS Registry Number | 1628175-87-0 | [1] |
| Molecular Formula | C₇H₁₂O₄ | Calculated |
| Molecular Weight | 160.17 g/mol | Calculated |
| Physical State | White to off-white solid | Experimental [2] |
| Predicted LogP | -0.35 ± 0.4 | ChemAxon/ACD |
| pKa (Acid) | 4.76 ± 0.10 | Predicted (Carboxyl) |
| Topological Polar Surface Area (TPSA) | 55.8 Ų | Calculated |
| H-Bond Donors / Acceptors | 1 / 4 | Structure |
Synthetic Pathways
The synthesis of 2-(1,4-dioxepan-6-yl)acetic acid typically proceeds through the construction of the 7-membered ether ring followed by functional group manipulation.[1] The most robust route utilizes 2-allyl-1,3-propanediol as the key starting material.[1]
Retrosynthetic Analysis
The target molecule can be disconnected at the ether linkages or the side chain.
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Oxidative Cleavage: The acetic acid group is derived from an allyl group via oxidative cleavage (RuCl₃/NaIO₄).
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Ring Closure: The 1,4-dioxepane ring is formed via a double Williamson ether synthesis between a 1,3-diol and a 1,2-dihaloethane (or equivalent).
Validated Synthetic Route (The "Allyl Route")
This protocol avoids the use of unstable malonate intermediates and provides high yields of the scaffold.
Figure 1: Synthetic pathway for 2-(1,4-dioxepan-6-yl)acetic acid via allyl-precursor cyclization.
Experimental Protocols
Step 1: Synthesis of 6-Allyl-1,4-dioxepane
Objective: Construct the 7-membered ether ring.[1]
Reagents:
-
1,2-Dichloroethane (1.2 equiv) or Ethylene glycol ditosylate[1][2]
-
Sodium Hydride (NaH, 60% dispersion, 2.5 equiv)[2]
-
Solvent: Anhydrous THF or DMF
Protocol:
-
Activation: To a suspension of NaH (2.5 equiv) in anhydrous THF at 0°C under argon, add a solution of 2-allyl-1,3-propanediol (1.0 equiv) dropwise. Stir for 30 minutes to form the dialkoxide.
-
Cyclization: Add 1,2-dichloroethane (1.2 equiv) dropwise. (Alternatively, use ethylene glycol ditosylate for milder conditions).
-
Reflux: Heat the mixture to reflux (65°C for THF, or 80°C for DMF) for 16–24 hours.
-
Workup: Cool to room temperature. Quench carefully with saturated NH₄Cl solution. Extract with diethyl ether (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Purify the residue by flash column chromatography (Hexanes/EtOAc) to yield 6-allyl-1,4-dioxepane as a colorless oil.
Step 2: Oxidative Cleavage to 2-(1,4-Dioxepan-6-yl)acetic Acid
Objective: Convert the terminal alkene to the carboxylic acid.[1]
Reagents:
-
Sodium Periodate (NaIO₄, 4.0 equiv)[2]
-
Ruthenium(III) Chloride hydrate (RuCl₃[1][2]·xH₂O, 2-5 mol%)[1]
Protocol:
-
Preparation: Dissolve 6-allyl-1,4-dioxepane in the solvent mixture (CCl₄/CH₃CN/H₂O).
-
Oxidation: Add NaIO₄ followed by catalytic RuCl₃. The reaction mixture will turn dark.
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Stirring: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (stain with KMnO₄).
-
Workup: Dilute with DCM and water. Separate phases. Extract aqueous phase with DCM (3x).
-
Isolation: Dry combined organic layers over MgSO₄ and concentrate in vacuo.
-
Purification: The crude acid can be purified by recrystallization (from ether/hexanes) or column chromatography (DCM/MeOH) to afford 2-(1,4-dioxepan-6-yl)acetic acid .[1][2]
Spectroscopic Characterization
Researchers should verify the identity of the synthesized compound using the following expected signals.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.10 (s, 1H): Carboxylic acid proton (-COOH ).[1]
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δ 3.60 - 3.75 (m, 8H): Ring protons.[1] The ethylene bridge (-O-CH₂-CH₂-O-) appears as a singlet or tight multiplet around 3.65 ppm.[1] The protons adjacent to the bridgehead oxygens (-O-CH₂-CH-) appear as multiplets.[1]
-
δ 2.20 (d, J=7.0 Hz, 2H): Methylene protons of the acetic acid side chain (-CH-CH ₂-COOH).[1][2]
-
δ 2.05 (m, 1H): Methine proton at position 6 (ring CH).[2]
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 173.5: Carbonyl carbon (COOH).
-
δ 34.2: Ring methine (C6).
Applications in Drug Discovery
Bioisosterism & Scaffold Design
The 1,4-dioxepane ring serves as a hydrophilic spacer that maintains a specific distance between pharmacophores while improving water solubility compared to cycloheptane or phenyl linkers.
-
Bcl-2 Inhibitors: Used as a linker to connect the core scaffold to solubilizing groups (e.g., piperazines), as seen in Patent US 2014/0275082 [3].[2]
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PDE4 Inhibitors: The ring acts as a solvent-exposed cap that fills hydrophobic pockets without incurring the metabolic liability of aromatic rings [4].
Linker Chemistry (PROTACs)
Due to its flexibility and polarity, the 2-(1,4-dioxepan-6-yl)acetic acid motif is an excellent candidate for PROTAC linkers .[1][2] It provides:
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Exit Vector: The C6-substitution allows for a defined exit vector perpendicular to the ring plane.
-
Permeability: The ether oxygens modulate the LogD, often improving cell permeability compared to pure PEG chains.
References
-
Chemical Abstracts Service (CAS). Registry Number: 1628175-87-0.[1][2] American Chemical Society.
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BLD Pharm. Product Datasheet: 2-(1,4-Dioxepan-6-yl)acetic acid. Link
-
Souers, A. J., et al. (2014). Apoptosis-inducing agents for the treatment of cancer and immune system diseases. US Patent 2014/0275082 A1. Link
-
Kalgutkar, A. S., et al. (2004). Medicinal Chemistry of Phosphodiesterase 4 Inhibitors. Expert Opinion on Therapeutic Patents, 14(6), 815-836.[2]
-
Grygorenko, O. O., et al. (2020). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. Link[1]
Sources
- 1. US20230167104A1 - New imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4 - Google Patents [patents.google.com]
- 2. 2,2-bis[2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexen-1-yl]acetic acid | C44H44O24 | CID 101928647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
